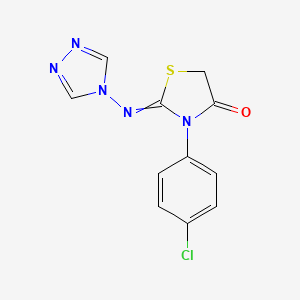

3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15734592

Molecular Formula: C11H8ClN5OS

Molecular Weight: 293.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClN5OS |

|---|---|

| Molecular Weight | 293.73 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2 |

| Standard InChI Key | RCHXEYSWPLCLGP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s IUPAC name, 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one, reflects its intricate architecture:

-

Thiazolidin-4-one backbone: A saturated five-membered ring with sulfur at position 1, a ketone at position 4, and nitrogen at position 3.

-

4-Chlorophenyl group: Attached to the nitrogen at position 3, this substituent introduces electron-withdrawing effects, potentially enhancing stability and modulating bioactivity.

-

1,2,4-Triazol-4-ylimino group: A planar, aromatic triazole moiety linked via an imine bond to position 2, contributing to π-π stacking interactions in biological targets .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₅OS |

| Molecular Weight | 293.73 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |

| SMILES | C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |

| InChIKey | RCHXEYSWPLCLGP-UHFFFAOYSA-N |

The chlorine atom at the para position of the phenyl ring increases lipophilicity, potentially improving membrane permeability, while the triazole’s nitrogen-rich structure may facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical NMR shifts for this compound can be predicted using density functional theory (DFT):

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

Key absorptions include:

-

C=O stretch: 1680–1720 cm⁻¹.

-

C-N (imine): 1580–1620 cm⁻¹.

-

C-Cl: 750–800 cm⁻¹.

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| 5-(4-Methylbenzylidene) derivative | 1.30 | Acetylcholinesterase inhibition |

| Syringaldehyde-based hybrid | 2.45 | Antibacterial (Gram-positive) |

Enzyme Inhibition

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazoles demonstrate acetylcholinesterase (AChE) inhibition, with IC₅₀ values as low as 1.30 μM . The triazolylimino group in this compound may similarly bind to AChE’s catalytic site, warranting enzymatic assays.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

-

In Silico Studies: Perform molecular docking against AChE (PDB ID 4EY7) and antimicrobial targets (e.g., E. coli DNA gyrase).

-

In Vivo Toxicity Profiling: Assess acute and chronic toxicity in rodent models to establish safety margins.

-

Structure-Activity Relationships (SAR): Modify the chloro substituent to -CF₃ or -OCH₃ to evaluate electronic effects on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume